molecular formula C20H26O6 B12370495 (19R)-13-Deoxy-19-hydroxyenmein

(19R)-13-Deoxy-19-hydroxyenmein

カタログ番号: B12370495
分子量: 362.4 g/mol
InChIキー: CTIGXMGFKDJDRU-XGCMOZPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (19R)-13-Deoxy-19-hydroxyenmein involves multiple steps, starting from natural kaurene-type oridonin. The synthetic route includes oxidation, reduction, and substitution reactions to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is typically carried out through extraction from natural sources, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and quality .

化学反応の分析

Types of Reactions: (19R)-13-Deoxy-19-hydroxyenmein undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

作用機序

The mechanism of action of (19R)-13-Deoxy-19-hydroxyenmein involves its interaction with specific molecular targets and pathways. It exerts its anti-proliferative effects by inhibiting cell growth and inducing apoptosis in cancer cells. The compound targets key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways . By modulating these pathways, this compound effectively reduces cancer cell viability and promotes cell death .

類似化合物との比較

Uniqueness: (19R)-13-Deoxy-19-hydroxyenmein stands out due to its specific structure and potent anti-proliferative activities against a broad range of cancer cell lines. Its unique mechanism of action and ability to modulate key signaling pathways make it a valuable compound for scientific research and potential therapeutic applications .

特性

分子式

C20H26O6

分子量

362.4 g/mol

IUPAC名

(1R,4S,8R,9R,12S,13S,16S)-9,19-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-4-5-11-19-8-25-16(23)13(19)18(2,3)7-6-12(19)26-17(24)20(11,14(9)21)15(10)22/h10-13,15-16,22-23H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16+,19+,20-/m0/s1

InChIキー

CTIGXMGFKDJDRU-XGCMOZPCSA-N

異性体SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C([C@]4(C(=O)C5=C)C(=O)O2)O)C

正規SMILES

CC1(CCC2C3(C1C(OC3)O)C4CCC5C(C4(C(=O)C5=C)C(=O)O2)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。